molecular formula C7H10N2O B15174332 4-Ethyl-2-methylpyrimidin-5-ol

4-Ethyl-2-methylpyrimidin-5-ol

Cat. No.: B15174332
M. Wt: 138.17 g/mol
InChI Key: JZVXHFDQHDCCNR-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylpyrimidin-5-ol is a pyrimidine derivative with a molecular formula of C8H10N2O Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines but with two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of ethyl acetoacetate with guanidine. The reaction typically involves heating the reactants in an acidic medium to form the pyrimidinol core.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Halogenated pyrimidines and other substituted derivatives.

Scientific Research Applications

4-Ethyl-2-methylpyrimidin-5-ol has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Ethyl-2-methylpyrimidin-5-ol is similar to other pyrimidine derivatives such as 5-ethyl-2-methylpyridine and 2,4-dimethylpyrimidin-5-ol. its unique ethyl and methyl substituents on the pyrimidine ring confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 5-Ethyl-2-methylpyridine

  • 2,4-Dimethylpyrimidin-5-ol

  • 4-Methyl-2-ethylpyrimidin-5-ol

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-ethyl-2-methylpyrimidin-5-ol

InChI

InChI=1S/C7H10N2O/c1-3-6-7(10)4-8-5(2)9-6/h4,10H,3H2,1-2H3

InChI Key

JZVXHFDQHDCCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1O)C

Origin of Product

United States

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